Methanone, (2-hydroxyphenyl)-2-pyridinyl-

Description

Contextualization within Modern Organic and Inorganic Chemistry Research

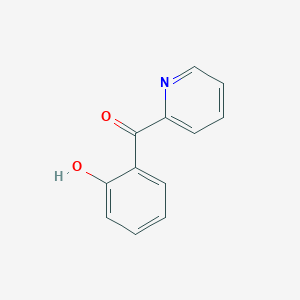

Methanone (B1245722), (2-hydroxyphenyl)-2-pyridinyl- is a molecule of significant interest at the intersection of organic and inorganic chemistry. Its structure contains three key functional groups: a pyridine (B92270) ring, a ketone, and a phenol (B47542). This combination makes it a highly versatile ligand in coordination chemistry. The pyridine nitrogen atom possesses a lone pair of electrons available for coordination, a classic feature of this heterocyclic system. nih.govjscimedcentral.comwikipedia.org The carbonyl group can also act as a donor site, and the hydroxyl group on the phenyl ring can be deprotonated to form a phenolate (B1203915), providing a strong anionic oxygen donor.

This multi-functionality allows the compound to act as a chelating ligand, binding to a single metal center through multiple atoms, which generally results in more stable complexes compared to those formed with monodentate ligands. Pyridyl ketone derivatives are recognized as versatile "angular building blocks" for creating complex supramolecular structures and coordination polymers. nih.gov The specific arrangement of the pyridinyl and hydroxyphenyl groups allows for the formation of structurally predictable and stable metal complexes, which are foundational to the development of new functional materials. The tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) and 2(1H)-pyridone (lactam) forms is a crucial characteristic of related structures, influencing their role in drug design and biological activity. nih.gov

Historical Trajectories of Ligand Design and Coordination Chemistry Relevant to Substituted Pyridines

The use of pyridine and its derivatives as ligands in coordination chemistry has a rich history, dating back to the foundational work of Alfred Werner. nih.govrsc.org Initially, simple pyridine molecules were used as monodentate ligands. wikipedia.org Over the decades, the field evolved toward the rational design of more complex polypyridyl ligands, such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, which demonstrated enhanced binding affinities and led to the discovery of novel electronic and photophysical properties in their metal complexes. wikipedia.orgrsc.orgacs.org

A pivotal development in ligand design has been the introduction of specific substituents onto the pyridine ring system. nih.govunizar.es This strategy allows chemists to meticulously tune the steric and electronic properties of the ligand, thereby controlling the geometry, stability, and reactivity of the resulting metal complex. rsc.orgnih.gov The discovery in the late 1990s that iron complexes bearing pyridine-bis(imine) (PDI) ligands were highly active catalysts for olefin polymerization marked a significant milestone, underscoring the power of sophisticated ligand design. acs.org Methanone, (2-hydroxyphenyl)-2-pyridinyl- fits squarely within this modern trajectory. It is not merely a substituted pyridine but a deliberately designed molecule where the hydroxyphenyl-methanone substituent provides additional coordinating atoms and the potential for hydrogen bonding, influencing the assembly of supramolecular architectures.

Scope and Research Significance in Contemporary Materials Science and Catalysis

The unique structural attributes of Methanone, (2-hydroxyphenyl)-2-pyridinyl- make it a significant compound for research in materials science and catalysis. The broader class of pyridine-type ligands is integral to the construction of functional molecular assemblies on surfaces, with applications in electrochromic devices, solar cells, and molecular electronics. nih.govacs.org The ability of pyridyl ketones to act as bridging linkers is particularly valuable in the synthesis of coordination polymers and metal-organic frameworks (MOFs), materials known for their porosity and potential in gas storage and separation. nih.gov

In catalysis, palladium complexes featuring substituted pyridine ligands have proven to be efficient pre-catalysts for fundamentally important C-C bond-forming reactions, such as the Suzuki–Miyaura and Heck cross-coupling reactions. acs.org The electronic properties of the pyridine ligand, modulated by its substituents, can directly influence the catalytic activity of the metal center. acs.org Furthermore, the presence of both a "hard" phenolate donor and a "borderline" pyridine nitrogen donor in Methanone, (2-hydroxyphenyl)-2-pyridinyl- could impart selectivity for specific metal ions. rsc.org This is a crucial feature for designing fluorescent sensors for metal ion detection or for developing agents for the separation of f-block elements like americium and lanthanides. rsc.orgresearchgate.net

Methodological Approaches for Investigating Complex Chemical Architectures

A comprehensive suite of analytical and computational techniques is employed to study the structure, properties, and behavior of complex molecules like Methanone, (2-hydroxyphenyl)-2-pyridinyl- and its derivatives.

Single-Crystal X-ray Diffraction: This is the most powerful technique for unambiguously determining the three-dimensional structure of the molecule and its metal complexes in the solid state. It provides precise data on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.goviucr.org

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the covalent structure of the organic ligand in solution. acs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify characteristic vibrations of functional groups (e.g., C=O, O-H) and to observe how these vibrations shift upon coordination to a metal ion, providing evidence of binding. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This method probes the electronic transitions within the molecule. In metal complexes, it is particularly useful for identifying and characterizing metal-to-ligand charge-transfer (MLCT) bands, which are often responsible for the color and photophysical properties of the material. acs.orgnist.gov

Mass Spectrometry (MS): MS is used to determine the precise molecular weight of the compound, confirming its elemental composition. nist.gov

Computational Chemistry: Theoretical methods, especially Density Functional Theory (DFT), are increasingly used to complement experimental results. DFT calculations can predict molecular geometries, electronic structures, and spectroscopic properties, offering deep insights into bonding and reactivity that can be difficult to probe experimentally. nih.gov

Table 1: Physicochemical Properties of Methanone, (2-hydroxyphenyl)-2-pyridinyl-

| Property | Value |

| CAS Number | 22945-62-6 |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| Synonyms | (2-hydroxyphenyl)(pyridin-2-yl)methanone |

| LogP (Octanol/Water) | 2.13 |

| Data sourced from multiple chemical suppliers and databases. anaxlab.comstenutz.eu |

Table 2: Key Methodological Approaches for Characterization

| Technique | Purpose | References |

| Single-Crystal X-ray Diffraction | Determines 3D molecular structure, bond lengths, and angles. | nih.goviucr.org |

| NMR Spectroscopy | Elucidates molecular structure in solution. | acs.org |

| FT-IR Spectroscopy | Identifies functional groups and confirms metal coordination. | nih.gov |

| UV-Vis Spectroscopy | Analyzes electronic transitions and charge-transfer bands. | acs.orgnist.gov |

| Mass Spectrometry | Confirms molecular weight and elemental composition. | nist.gov |

| Density Functional Theory (DFT) | Provides theoretical insight into electronic structure and geometry. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-11-7-2-1-5-9(11)12(15)10-6-3-4-8-13-10/h1-8,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTXWHJGSGKFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Derivatization of Methanone, 2 Hydroxyphenyl 2 Pyridinyl

Regioselective Synthetic Pathways for the Core Ligand Structure

The synthesis of the core structure of Methanone (B1245722), (2-hydroxyphenyl)-2-pyridinyl-, a molecule with significant interest in coordination chemistry and materials science, can be achieved through several regioselective pathways. These methods are designed to control the precise placement of functional groups, which is critical for the molecule's subsequent coordination properties and applications.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to the synthesis of complex aromatic compounds. While direct palladium-catalyzed synthesis of (2-hydroxyphenyl)(pyridin-2-yl)methanone is not extensively detailed, analogous reactions provide a clear blueprint for its potential synthesis. For instance, the synthesis of acridin-2-yl(phenyl) methanones has been successfully achieved by reacting functionally substituted aryl halides with internal acetylenes in the presence of a palladium catalyst like Pd(dba)2. ijpsonline.com This process is believed to proceed through a regioselective arylpalladation of the acetylene, followed by nucleophilic displacement of the palladium to form vinylpalladium intermediates. ijpsonline.com

A plausible strategy for the target molecule could involve the palladium-catalyzed carbonylative coupling of a 2-halopyridine with a 2-halophenol derivative, or the coupling of a 2-pyridinyl organometallic reagent with a 2-hydroxybenzoyl halide. The use of palladium catalysts is also central to the synthesis of benzodiazepines, which can involve various reaction types such as hydroamination, amination, and C-H arylation, demonstrating the broad utility of palladium in constructing heterocyclic systems. mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions for Analogous Structures

| Catalyst System | Reactants | Product Type | Reference |

| Pd(dba)2 | Aryl halide, Internal acetylene | Acridin-2-yl(phenyl)methanone | ijpsonline.com |

| PdI2/KI | 2-Propargyl-1,3-dicarbonyl compounds, Amines, CO | 2-(4-Acylfuran-2-yl)acetamides | nih.gov |

| Pd(PPh3)4/K2CO3 | Aza-Michael reaction precursors | Tetrahydrobenzodiazepine | mdpi.com |

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile to introduce a desired substituent. wikipedia.org

For the synthesis of (2-hydroxyphenyl)(pyridin-2-yl)methanone, a DoM strategy could be envisioned starting from either the phenol (B47542) or the pyridine (B92270) ring. For example, a protected phenol containing a strong DMG, such as a methoxymethyl (MOM) ether or a carbamate, could be subjected to ortho-lithiation followed by reaction with a suitable pyridine-2-carboxaldehyde or a related electrophile. organic-chemistry.org Conversely, DoM on the pyridine ring is also possible, although it can be complicated by nucleophilic addition of the organometallic reagent to the pyridine ring. harvard.edu The use of hindered amide bases like lithium diisopropylamide (LDA) or LiTMP can mitigate this side reaction. harvard.eduuwindsor.ca A highly selective telescoped ortho lithiation/condensation/oxidation process has been developed for the synthesis of related compounds, demonstrating the scalability of this approach. researchgate.net

Table 2: Common Directing Metalation Groups (DMGs) and Their Relative Strengths

| Strength | Directing Metalation Group (DMG) |

| Strong | -CONR2, -OCONR2, -SO2NR2, -OMOM |

| Moderate | -OR, -NR2, -CF3 |

| Weak | -F, -Cl |

| This table is a generalized representation based on information from various sources. baranlab.orgorganic-chemistry.orgharvard.edu |

Multi-Step Organic Synthesis Routes

Multi-step synthesis provides a rational and often necessary approach for constructing complex molecules like (2-hydroxyphenyl)-2-pyridinyl-methanone, particularly when direct coupling methods are not feasible or result in low yields. One such approach involves the photo-induced rearrangement of 2′-arylisoflavones, which can yield (2-hydroxyphenyl)(fused phenyl)methanones without the need for a transition metal catalyst. rsc.org This method is environmentally friendly, often utilizing ethanol (B145695) as a solvent. rsc.org

Another versatile strategy is the use of multi-component reactions. For example, an efficient procedure for the synthesis of 3-cyano-6-(2-hydroxyphenyl)pyridines has been developed through the condensation of immobilized hydroxyacetophenones with various aldehydes and malononitrile. scribd.com While this produces a pyridine ring, the general principle of assembling complex structures from simpler building blocks in a single pot is a powerful tool in organic synthesis. nih.gov The synthesis of 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives also follows a multi-step sequence involving esterification, oxidation, and nucleophilic substitution, highlighting the modular nature of such synthetic plans. nih.gov

Post-Synthetic Modification and Functionalization Strategies

Once the core (2-hydroxyphenyl)-2-pyridinyl-methanone ligand is synthesized, its properties can be further tailored through post-synthetic modification. This involves the introduction of additional functional groups to the periphery of the molecule, allowing for the fine-tuning of its electronic and steric characteristics.

Introduction of Peripheral Substituents for Tunable Electronic and Steric Properties

The introduction of substituents onto the phenyl or pyridine rings can significantly impact the ligand's behavior. For example, electron-donating groups (e.g., -OCH3, -NR2) or electron-withdrawing groups (e.g., -NO2, -CF3) can alter the electron density at the coordinating nitrogen and oxygen atoms, thereby influencing the stability and reactivity of the resulting metal complexes. The principles of post-synthetic modification (PSM) are well-established in the field of metal-organic frameworks (MOFs), where functional groups are introduced after the framework has been assembled. nih.govrsc.org This can be achieved through reactions on existing functional groups or by modifying the linkers. labxing.com

A similar approach can be applied to (2-hydroxyphenyl)-2-pyridinyl-methanone. For instance, if the core ligand is synthesized with a reactive handle, such as an amino or nitro group, this can be a site for a wide range of subsequent chemical transformations. The pyridine fragment itself is valuable in drug discovery for its ability to modulate properties like lipophilicity and solubility, and methods for its functionalization are of great interest. yorku.ca

Polymerization and Macromolecular Integration Methodologies

Integrating the (2-hydroxyphenyl)-2-pyridinyl-methanone unit into a macromolecular structure can lead to materials with novel optical, electronic, or catalytic properties. This can be achieved by first introducing polymerizable functional groups onto the core ligand. For example, the addition of a vinyl or acryloyl group to either the phenyl or pyridine ring would allow the molecule to act as a monomer in radical or controlled polymerization reactions.

Another strategy involves the condensation polymerization of a bifunctional derivative of the ligand. If, for instance, a second reactive group (e.g., a carboxylic acid or an amine) is introduced onto the ligand, it can be co-polymerized with a suitable comonomer to form polyesters, polyamides, or other condensation polymers. The resulting macromolecules would feature the (2-hydroxyphenyl)-2-pyridinyl-methanone unit as a repeating structural motif, potentially leading to new functional materials with applications in areas such as catalysis, sensing, or as advanced coatings.

Solid-Phase Synthesis Approaches for Ligand Libraries

Solid-phase organic synthesis (SPOS) offers a powerful platform for the combinatorial synthesis of ligand libraries, enabling the rapid generation of a multitude of derivatives for high-throughput screening. mdpi.com While specific literature on the solid-phase synthesis of (2-hydroxyphenyl)(pyridin-2-yl)methanone is not abundant, established methodologies for related heterocyclic ketones and bi-aryl compounds can be adapted.

A plausible solid-phase strategy involves the immobilization of one of the aromatic precursors, either the 2-halopyridine or a protected ortho-halophenol, onto a solid support. The general workflow would encompass:

Immobilization: The chosen precursor is anchored to a suitable resin. Common resins include Merrifield or Wang resins, functionalized with linkers that allow for covalent attachment. For instance, a 2-bromopyridine (B144113) derivative could be attached to a resin via a suitable functional group. mdpi.com

On-Resin Reactions: The resin-bound substrate undergoes a series of chemical transformations to build the target molecule. A key step would be a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, to form the carbon-carbon bond between the pyridine and phenyl rings. Alternatively, a Friedel-Crafts acylation approach could be envisioned, where a resin-bound phenol is acylated with a 2-picolinic acid derivative.

Cleavage: Once the synthesis is complete, the final product is cleaved from the solid support. The choice of linker determines the cleavage conditions, which are typically acidic (e.g., trifluoroacetic acid) or photolytic, to release the desired (2-hydroxyphenyl)(pyridin-2-yl)methanone derivative into solution.

The generation of a ligand library would involve a split-and-pool strategy, where the resin is divided into portions, and each portion is reacted with a different building block (e.g., various substituted pyridines or phenols). This approach allows for the exponential generation of a large number of unique compounds.

Table 1: Potential Solid-Phase Synthesis Strategies and Components

| Strategy | Immobilized Component | Key On-Resin Reaction | Building Blocks for Diversification | Linker Type |

| Suzuki Coupling | Resin-bound boronic acid (e.g., from 2-hydroxyphenylboronic acid) | Pd-catalyzed coupling with various 2-halopyridines | Substituted 2-halopyridines | Acid-labile |

| Stille Coupling | Resin-bound organostannane (e.g., from a trialkyltin-functionalized phenol) | Pd-catalyzed coupling with various 2-halopyridines | Substituted 2-halopyridines | Photolabile |

| Friedel-Crafts | Resin-bound phenol | Acylation with various activated 2-picolinic acids | Substituted 2-picolinic acids | Acid-labile |

This combinatorial approach facilitates the creation of extensive libraries of (2-hydroxyphenyl)(pyridin-2-yl)methanone analogs, which are invaluable for screening and identifying new ligands with tailored electronic and steric properties.

Green Chemistry Principles in Ligand Synthesis and Derivatization

The application of green chemistry principles to the synthesis of (2-hydroxyphenyl)(pyridin-2-yl)methanone and its derivatives aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. pageplace.de

Several green strategies can be implemented in the synthesis of this class of compounds:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netbeilstein-journals.orgnih.gov In the context of synthesizing (2-hydroxyphenyl)(pyridin-2-yl)methanone, microwave heating can significantly reduce reaction times and improve yields for key steps like cross-coupling reactions or condensations. For example, the synthesis of related pyridine derivatives has been shown to be more efficient under microwave conditions. researchgate.net

Solvent-Free Reactions: Performing reactions in the absence of a solvent, or in a benign solvent like water, is a cornerstone of green chemistry. rsc.orgresearchgate.net The synthesis of related pyridines has been successfully achieved under solvent-free conditions, often with the aid of a solid support or catalyst. rsc.orgresearchgate.net A potential solvent-free approach for the target molecule could involve the reaction of a 2-cyanopyridine (B140075) with a 2-hydroxybenzaldehyde derivative.

Catalyst-Free or Biocatalytic Approaches: The development of catalyst-free reactions or the use of biocatalysts (enzymes) can circumvent the need for toxic and expensive metal catalysts. While challenging for this specific transformation, research into catalyst-free Friedel-Crafts type reactions or the use of engineered enzymes for C-C bond formation is an active area of green chemistry research. asianpubs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like the Kröhnke pyridine synthesis, which is a one-pot reaction, generally exhibit good atom economy. wikipedia.org

Table 2: Application of Green Chemistry Principles to the Synthesis of (2-hydroxyphenyl)(pyridin-2-yl)methanone

| Green Chemistry Principle | Application in Synthesis | Potential Advantages |

| Alternative Energy Sources | Microwave-assisted cross-coupling or condensation reactions. researchgate.netbeilstein-journals.org | Reduced reaction times, lower energy consumption, improved yields. |

| Safer Solvents/Reaction Conditions | Use of water or solvent-free conditions for condensation steps. rsc.orgresearchgate.net | Reduced volatile organic compound (VOC) emissions, simplified workup. |

| Catalysis | Use of reusable solid-supported catalysts or exploration of biocatalysis. | Reduced metal contamination in products, catalyst recycling. |

| Atom Economy | One-pot multi-component reactions (e.g., variants of the Hantzsch or Kröhnke pyridine synthesis). wikipedia.org | Fewer purification steps, less waste generation. |

By integrating these green chemistry principles, the synthesis of (2-hydroxyphenyl)(pyridin-2-yl)methanone and its derivatives can be made more sustainable and environmentally friendly, aligning with the broader goals of modern chemical research.

Coordination Chemistry and Metal Complexation of Methanone, 2 Hydroxyphenyl 2 Pyridinyl

Complexation Behavior with Transition Metal Ions

The presence of both hard (oxygen) and soft (nitrogen) donor atoms in Methanone (B1245722), (2-hydroxyphenyl)-2-pyridinyl- allows for versatile coordination with a variety of transition metal ions. The deprotonation of the hydroxyl group further enhances its binding affinity and leads to the formation of stable chelate rings.

Mononuclear Metal Complex Formation

Methanone, (2-hydroxyphenyl)-2-pyridinyl- readily forms mononuclear complexes with various transition metal ions, where a single metal center is coordinated by one or more ligand molecules. The coordination environment around the metal ion in these complexes is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of co-ligands.

For instance, in the presence of a suitable metal precursor, the ligand can coordinate in a bidentate fashion through the pyridinyl nitrogen and the carbonyl oxygen. Upon deprotonation of the phenolic hydroxyl group, the ligand can act as a bidentate N,O-donor, forming a stable six-membered chelate ring.

A notable example is the formation of mononuclear copper(II) complexes. In a typical synthesis, the reaction of Methanone, (2-hydroxyphenyl)-2-pyridinyl- with a copper(II) salt results in a complex where the copper ion is in a distorted square-planar or square-pyramidal geometry. researchgate.netnih.gov The coordination sphere is typically completed by other ligands such as water molecules or anions from the copper salt. nih.gov

Similarly, mononuclear nickel(II) complexes have been synthesized and structurally characterized. These complexes often exhibit an octahedral geometry, with the ligand and co-ligands occupying the coordination sites around the nickel ion. nih.gov The specific geometry and bond parameters are highly dependent on the synthetic conditions and the nature of the other ligands present in the coordination sphere. nih.govuni-heidelberg.de

Table 1: Selected Bond Lengths and Angles for a Mononuclear Copper(II) Complex with a Related Ligand

| Parameter | Value |

| Cu-N (Å) | 1.98 - 2.05 |

| Cu-O (Å) | 1.92 - 1.98 |

| N-Cu-O (°) | 85 - 95 |

| O-Cu-O (°) | 160 - 175 |

| Data derived from studies on analogous copper(II) complexes with similar N,O-donor ligands. |

Binuclear and Polynuclear Architectures

The bridging potential of the carbonyl oxygen and the phenolate (B1203915) oxygen of Methanone, (2-hydroxyphenyl)-2-pyridinyl- facilitates the formation of binuclear and polynuclear complexes. In these architectures, the ligand spans two or more metal centers, leading to the creation of larger, more complex structures with potentially interesting magnetic and catalytic properties.

Binuclear copper(II) complexes have been reported where two copper centers are bridged by the phenolate oxygen atoms of two ligand molecules. This results in a planar Cu₂O₂ core, with the rest of the coordination sphere around each copper ion being occupied by the pyridinyl nitrogen and other terminal ligands. The magnetic properties of these binuclear complexes are of particular interest, as the bridging network can mediate magnetic exchange interactions between the metal centers.

The formation of polynuclear manganese complexes has also been explored. In these systems, the ligand can adopt a more complex bridging mode, involving both the carbonyl and phenolate oxygens, to link multiple manganese ions. This can lead to the formation of extended one-dimensional chains, two-dimensional layers, or discrete polynuclear clusters. nih.gov The resulting structures are often intricate and can exhibit interesting magnetic phenomena, such as ferromagnetic or antiferromagnetic coupling between the manganese ions. nih.gov

Self-Assembly Processes in Coordination Chemistry

The principles of self-assembly are central to the construction of complex supramolecular architectures from molecular building blocks. In the context of Methanone, (2-hydroxyphenyl)-2-pyridinyl-, its ability to form well-defined coordination motifs with metal ions can be exploited to drive the spontaneous formation of ordered supramolecular structures. northwestern.edu

The directionality of the coordination bonds, coupled with weaker intermolecular interactions such as hydrogen bonding and π-π stacking, can guide the assembly of mononuclear or polynuclear complexes into higher-order structures like one-dimensional chains, two-dimensional networks, and three-dimensional frameworks. nih.gov For example, hydrogen bonding between the coordinated ligands or between ligands and solvent molecules can play a crucial role in linking individual complex units into extended arrays. nih.gov

The design of ligands with specific geometric and electronic properties is key to controlling the outcome of the self-assembly process. By modifying the substituents on the pyridinyl or phenyl rings of Methanone, (2-hydroxyphenyl)-2-pyridinyl-, it is possible to tune the steric and electronic factors that govern the formation of the final supramolecular architecture.

Stereochemical Aspects of Metal-Ligand Coordination

The coordination of Methanone, (2-hydroxyphenyl)-2-pyridinyl- to a metal center introduces stereochemical considerations, including the possibility of chirality and the adoption of specific ligand conformations.

Chirality Induction and Resolution in Metal Complexes

When three molecules of a bidentate ligand like Methanone, (2-hydroxyphenyl)-2-pyridinyl- coordinate to an octahedral metal center, the resulting complex is chiral, existing as a racemic mixture of Δ and Λ enantiomers. The induction of chirality in such complexes can be achieved by using a chiral precursor or a chiral auxiliary during the synthesis.

The separation of these enantiomers, known as chiral resolution, is crucial for studying their chiroptical properties and their differential interactions with other chiral molecules. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for the resolution of such chiral metal complexes. nih.gov This method allows for the isolation of the individual enantiomers in high purity, enabling further stereochemical studies. While specific studies on the chiral resolution of Methanone, (2-hydroxyphenyl)-2-pyridinyl- complexes are not extensively reported, the principles established for other polypyridyl complexes are applicable. researchgate.net

Conformational Analysis of Coordinated Ligands

Upon coordination to a metal ion, the Methanone, (2-hydroxyphenyl)-2-pyridinyl- ligand can adopt different conformations. The flexibility of the bond between the carbonyl carbon and the pyridinyl and phenyl rings allows for rotation, leading to various possible spatial arrangements of the aromatic rings.

X-ray crystallographic studies of related coordinated ligands provide insight into their conformational preferences. For instance, in the crystal structure of (2-Hydroxyphenyl)(4,2′:4′,4′′-terpyridin-6′-yl)methanone, the three pyridine (B92270) rings of the terpyridine moiety are not coplanar. researchgate.net The dihedral angles between the central pyridine ring and the two outer rings are significantly different, indicating a twisted conformation. researchgate.net Similarly, the hydroxyphenyl ring is not coplanar with the adjacent pyridinyl ring. researchgate.net

This non-planar conformation is a common feature in coordinated polypyridyl ligands and is influenced by a combination of steric hindrance between adjacent rings and the electronic effects of coordination to the metal center. Computational methods, in conjunction with experimental data, can be used to perform a more detailed conformational analysis and to understand the energetic landscape of the different possible conformers.

Table 2: Dihedral Angles in a Coordinated (2-Hydroxyphenyl)pyridinyl-type Ligand

| Dihedral Angle | Value (°) |

| Central Pyridine Ring vs. Outer Pyridine Ring 1 | 22.77 (9) |

| Central Pyridine Ring vs. Outer Pyridine Ring 2 | 26.77 (7) |

| Central Pyridine Ring vs. o-Hydroxyphenyl Ring | 39.72 (5) |

| Data from the crystal structure of (2-Hydroxyphenyl)(4,2′:4′,4′′-terpyridin-6′-yl)methanone. researchgate.net |

Spectroscopic Characterization Methodologies for Metal Complexes

The characterization of metal complexes formed with Methanone, (2-hydroxyphenyl)-2-pyridinyl- relies on a suite of spectroscopic techniques. Each method offers unique insights into the electronic and geometric structure of these molecules, from the solution-state dynamics to the precise nature of the metal-ligand bonding.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques for Paramagnetic and Diamagnetic Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of coordination complexes in solution. However, the presence of a paramagnetic metal center introduces significant challenges, such as extreme chemical shift dispersion and severe line broadening, which can render standard NMR techniques ineffective. amazonaws.com

In the case of paramagnetic complexes, specialized NMR methodologies are required. The large paramagnetic shifts and short nuclear relaxation times, while complicating interpretation, can be leveraged for structural analysis. amazonaws.comnih.gov Techniques that have proven effective include:

Broadband ¹H NMR: Despite signal broadening, spectra can often be resolved over a wide spectral range (up to 250 ppm or more), allowing for the characterization of species in solution. amazonaws.com

Variable Temperature (VT) NMR: These experiments are crucial for studying systems in equilibrium or those undergoing exchange processes, as lowering the temperature can slow ligand exchange and sharpen broad signals. amazonaws.com

2D Techniques (COSY, NOESY): Correlation Spectroscopy (COSY) remains invaluable for establishing through-bond proton connectivities, even in paramagnetic systems with short relaxation times. escholarship.org For some complexes, the presence of the paramagnetic center can reveal through-space and exchange cross-peaks that might be unobservable in diamagnetic analogues. amazonaws.com

Heteronuclear NMR: The use of nuclei other than protons, such as Deuterium (²H), can lead to significantly narrower signals, improving spectral resolution. tamu.edu ¹³C NMR, though often requiring selective decoupling techniques, provides direct information about the carbon framework. amazonaws.com

The paramagnetic shifts themselves are a source of structural information, as they are influenced by the distance of the nucleus from the metal center and the number of unpaired electrons. vu.lt

Table 1: Representative ¹H NMR Data for Paramagnetic Metal Complexes with Related Pyridyl-Keto Ligands

| Complex Type | Metal Ion | Proton | Chemical Shift (δ, ppm) | Linewidth (Hz) |

|---|---|---|---|---|

| [Co(pq)₃]²⁺ | Co(II) | Pyridyl-H | 150 to -100 | up to 70 |

| [Fe(II)M(II)BPMP]²⁺ | Fe(II)/Mn(II) | Pyridyl-H6 | 50.5 | ~30 |

| [Fe(II)M(II)BPMP]²⁺ | Fe(II)/Co(II) | Pyridyl-H6 | 61.2 | ~30 |

Data synthesized from studies on similar pyridyl-containing paramagnetic complexes. pq = Phenyl-quart-pyridyl type ligand; BPMP = 2,6-bis[bis(2-pyridylmethyl)aminomethyl]-4-methylphenol. amazonaws.comescholarship.org

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Bonding Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for probing the bonding between Methanone, (2-hydroxyphenyl)-2-pyridinyl- and a metal center. The coordination of the ligand to a metal ion induces significant and predictable shifts in the vibrational frequencies of its functional groups. researchgate.netresearchgate.net

The most informative vibrational modes for this ligand are:

C=O Stretch (ν(C=O)): In the free ligand, the carbonyl stretching frequency is a sharp, intense band. Upon coordination of the carbonyl oxygen to a metal center, this band typically shifts to a lower wavenumber (frequency). This shift is a direct indication of the weakening of the C=O bond due to the donation of electron density to the metal. researchgate.net

Pyridine Ring Vibrations: The stretching vibrations of the pyridine ring are also sensitive to coordination. An increase in the frequency of these bands often indicates the coordination of the pyridine nitrogen atom to the metal center.

M-O and M-N Stretches: In the far-infrared region, new bands corresponding to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations appear. These bands provide direct evidence of the formation of coordinate bonds. researchgate.net

For instance, in studies of complexes with the related 2-benzoylpyridine (B47108) hydrazone ligand, the C=O stretching band disappears upon complexation, providing strong evidence for enolization and coordination through the deprotonated oxygen. researchgate.net Similarly, shifts in the azomethine (C=N) and N-N stretching frequencies confirm the coordination of the respective nitrogen atoms. researchgate.net

Table 2: Typical FT-IR Frequency Shifts (cm⁻¹) upon Complexation of Pyridyl-Keto Ligands

| Vibrational Mode | Free Ligand (Typical) | Coordinated Ligand (Typical) | Interpretation |

|---|---|---|---|

| ν(O-H) | ~3400 (broad) | Absent | Deprotonation of phenol (B47542) for coordination |

| ν(C=O) | ~1690-1710 | ~1600-1650 (shifted lower) | Coordination via carbonyl oxygen |

| Pyridine Ring | ~1580-1600 | Shifted to higher frequency | Coordination via pyridine nitrogen |

| ν(M-O) | Not Present | ~600-650 | Formation of Metal-Oxygen bond |

| ν(M-N) | Not Present | ~450-550 | Formation of Metal-Nitrogen bond |

Data compiled from studies on related 2-benzoylpyridine and hydroxypyridinone ligands. researchgate.netkcl.ac.ukmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Open-Shell Systems

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is an essential technique exclusively for complexes with unpaired electrons (open-shell systems), such as those containing Cu(II), Co(II), or Fe(III). mdpi.comnih.gov EPR provides detailed information about the electronic structure and the local coordination environment of the paramagnetic metal ion. rsc.orgresearchgate.net

For a Cu(II) complex (a d⁹ system) of Methanone, (2-hydroxyphenyl)-2-pyridinyl-, the key EPR parameters are the g-tensor and the hyperfine coupling tensor (A).

Hyperfine Coupling (A): The interaction of the unpaired electron with the copper nucleus (I = 3/2) splits the signal into four lines. The magnitude of the hyperfine coupling constant (A_z) is related to the covalency of the metal-ligand bonds.

Superhyperfine Coupling: Interaction with ligand donor atoms that have a nuclear spin, such as ¹⁴N (I=1), can lead to further splitting of the hyperfine lines. This superhyperfine structure provides direct evidence of the coordinating atoms, confirming the involvement of the pyridine nitrogen. nih.gov

Low-frequency EPR (S-band or L-band) can offer better resolution of nitrogen superhyperfine coupling compared to the more common X-band, aiding in the unambiguous identification of N-coordination. nih.gov

Table 3: Representative EPR Parameters for Cu(II) Complexes with N,O-Donor Ligands

| Complex Geometry | g_z | g_y | g_x | A_z (x 10⁻⁴ cm⁻¹) |

|---|---|---|---|---|

| Distorted Square Pyramidal | 2.25 - 2.35 | ~2.08 | ~2.05 | 150 - 190 |

| Elongated Octahedral | 2.23 - 2.28 | ~2.06 | ~2.06 | 160 - 200 |

Values are typical for Cu(II) complexes with pyridine and oxygen donor ligands. researchgate.netnih.gov

X-ray Absorption Spectroscopy (XAS) for Electronic and Geometric Structure Determination

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific probe of the local geometric and electronic structure around a metal atom. It can be applied to samples in any state, including non-crystalline solids and solutions. core.ac.uknih.gov An XAS spectrum is typically divided into two regions:

X-ray Absorption Near Edge Structure (XANES): This region, which includes the pre-edge and rising edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. The energy of the absorption edge shifts with the oxidation state of the metal. The shape and features of the XANES region act as a fingerprint for the coordination environment (e.g., octahedral vs. tetrahedral symmetry). nih.govescholarship.orgresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS): The oscillations in the spectrum at energies above the edge contain information about the local atomic environment of the absorbing atom. Analysis of the EXAFS region can determine the type, number, and distance of neighboring atoms with high precision, yielding metal-ligand bond lengths. core.ac.ukejournal.by

For complexes of Methanone, (2-hydroxyphenyl)-2-pyridinyl-, XAS can provide precise Fe-N, Fe-O, or Cu-N, Cu-O bond lengths and coordination numbers, corroborating data from other techniques and providing metric details even when single crystals are unavailable. researchgate.net

Crystallographic Analysis of Metal-Ligand Interactions

While spectroscopy provides invaluable data on the electronic structure and solution-state behavior, single-crystal X-ray diffraction provides the most definitive and precise picture of a complex's three-dimensional structure at the atomic level.

Single-Crystal X-ray Diffraction Methodologies for Complex Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the molecular structure of crystalline compounds. mdpi.com The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields a three-dimensional electron density map of the unit cell, from which the positions of all atoms can be determined with very high precision. nih.govbohrium.com

For a metal complex of Methanone, (2-hydroxyphenyl)-2-pyridinyl-, an SCXRD study provides:

Unambiguous Connectivity: It confirms which atoms of the ligand are bonded to the metal center.

Precise Metric Parameters: It yields highly accurate bond lengths (e.g., M-N, M-O) and bond angles, defining the coordination geometry (e.g., distorted octahedral, square pyramidal). nih.govmdpi.com

Stereochemistry: It reveals the spatial arrangement of the ligands around the metal ion.

For example, a crystal structure of the related compound (2-Hydroxyphenyl)(4,2′:4′,4′′-terpyridin-6′-yl)methanone revealed a strong intramolecular O—H⋯O hydrogen bond and detailed the non-planar arrangement of the pyridine rings, with specific dihedral angles being determined. researchgate.netnih.gov Such detailed structural insights are only accessible through SCXRD.

Table 4: Illustrative Crystallographic Data for a Metal Complex with a Pyridyl-Keto Type Ligand

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Square Pyramidal |

| M-N (pyridyl) Bond Length | 2.00 - 2.05 Å |

| M-O (phenolate) Bond Length | 1.95 - 2.00 Å |

| N-M-O Bite Angle | 85 - 90° |

| Dihedral Angle (Pyridine-Phenyl) | Varies with packing |

Data represents typical values observed in crystal structures of transition metal complexes with related N,O-donor ligands. unlp.edu.arnih.govmdpi.com

Photophysical Investigations and Luminescence Studies of Methanone, 2 Hydroxyphenyl 2 Pyridinyl Based Systems

Electronic Structure and Excited State Dynamics

The electronic structure of a molecule dictates how it absorbs and emits light. The subsequent processes that occur in the excited state, such as energy transfer and relaxation, are collectively known as excited-state dynamics.

Absorption and emission spectroscopy are fundamental techniques used to probe the electronic transitions in molecules. Absorption spectroscopy measures the wavelengths of light that a molecule absorbs, corresponding to the energy required to promote an electron from a lower energy ground state to a higher energy excited state. Emission (or fluorescence) spectroscopy measures the wavelengths of light emitted as the molecule relaxes from the excited state back to the ground state.

For HPP, the absorption spectrum typically exhibits characteristic bands in the ultraviolet (UV) region. For instance, in a HEPES buffer solution (ethanol, 10 mM HEPES, pH 7.4), HPP shows an absorption maximum at approximately 290 nm. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent environment and by coordination to metal ions. Upon the addition of zinc ions (Zn²⁺), the absorption band at 290 nm decreases, while a new, broader band appears at around 330 nm, indicating a clear interaction between the HPP ligand and the metal ion. researchgate.net

The emission spectra of HPP are characterized by a significant Stokes' shift, which is the difference in wavelength between the absorption maximum and the emission maximum. In various solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and ethanol (B145695) (EtOH), the Stokes' shift for HPP is substantial, ranging from 109 to 119 nm. researchgate.net This large shift suggests a significant difference in the geometry of the molecule between its ground and excited states. rsc.org

Table 1: Excitation and Emission Data for HPP in Various Solvents

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Stokes' Shift (nm) |

|---|---|---|---|

| THF | 341 | 450 | 109 |

| DMF | 341 | 458 | 117 |

| EtOH | 341 | 460 | 119 |

Data sourced from spectral charts and text discussing HPP in different solvents. researchgate.net

The methodologies for these studies involve using a spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements. The sample is placed in a cuvette, and light of a specific wavelength or a range of wavelengths is passed through it. The instrument then detects the amount of light absorbed or the intensity of the light emitted. scielo.br

While steady-state spectroscopy provides information about the energy levels of a molecule, time-resolved spectroscopy investigates the dynamics of the excited states, such as their lifetime and the efficiency of light emission (quantum yield). These techniques study processes that occur on extremely short timescales, from picoseconds (10⁻¹² s) to femtoseconds (10⁻¹⁵ s). wikipedia.org

A common method is pump-probe spectroscopy. In this technique, a short, intense "pump" laser pulse excites the sample. A second, weaker "probe" pulse, delayed by a precise amount of time, is then used to monitor the changes in the sample's absorption or emission as it relaxes from the excited state. wikipedia.orgrp-photonics.com By varying the delay time between the pump and probe pulses, the lifetime of the excited state can be determined. rp-photonics.com

The luminescence lifetime (τ) is a measure of the average time the molecule spends in the excited state before returning to the ground state. The quantum yield (Φ) is the ratio of the number of photons emitted to the number of photons absorbed. These two parameters are critical for characterizing the efficiency of a luminescent material. For instance, a high quantum yield is desirable for applications in light-emitting diodes. The natural radiative lifetime can be estimated using equations like the Forster, Strickler, and Berg equations. rsc.org

Studies on related systems, such as hydrazone-linked pillararene frameworks (HCP) which can be based on HPP-like structures, have utilized time-resolved spectroscopy to understand quenching mechanisms. researchgate.net For example, the change in luminescence lifetime upon interaction with an analyte can be a key sensing parameter. researchgate.net

Once a molecule is in an excited state, the energy can be transferred to another molecule (intermolecular) or to a different part of the same molecule (intramolecular). These energy transfer processes are fundamental to many photophysical phenomena, including the sensitization of luminescence in metal complexes. unt.edunorthwestern.edu

Intermolecular energy transfer is crucial in systems where HPP acts as a ligand in a metal complex. The HPP ligand can absorb light (acting as an "antenna") and then transfer the excitation energy to the metal center, which then emits light. northwestern.eduresearchgate.net This process, known as sensitization, is particularly important for lanthanide complexes, as the direct excitation of lanthanide ions is often inefficient. northwestern.edu The efficiency of this energy transfer depends on the energy alignment of the excited states of the ligand and the metal ion.

Luminescence Mechanisms in Metal Complexes

When HPP is coordinated to a metal ion, the resulting complex can exhibit luminescence that originates from different electronic transitions. The nature of the metal and its coordination environment significantly influences the dominant emission mechanism. researchgate.net

In many cases, the luminescence of a metal complex originates from an electronic transition that is primarily localized on the ligand itself. This is known as ligand-centered (LC) or intraligand (IL) emission. researchgate.net This type of emission is common when the energy of the ligand's excited state is lower than the energy of metal-centered or charge-transfer states.

For complexes with metals like Zn(II) or certain lanthanides, the emission is often ligand-centered. The metal ion serves to rigidify the ligand structure, which can reduce non-radiative decay pathways and enhance the luminescence quantum yield compared to the free ligand. The emission spectrum of an LC transition closely resembles that of the free HPP ligand, although it may be shifted due to coordination. researchgate.net The emission properties of quinolinolates, which share structural similarities with HPP, are often based on ligand-centered excited states derived from π-π* transitions within the ligand. researchgate.net

In complexes involving transition metals with accessible d-orbitals, charge transfer transitions between the metal and the ligand become important. These transitions can be highly intense and are often responsible for the vibrant colors of many coordination compounds. libretexts.org

Metal-to-Ligand Charge Transfer (MLCT) occurs when an electron is excited from a metal-centered orbital to a ligand-centered orbital. This is common for metals in low oxidation states (electron-rich) coordinated to ligands with low-lying π* orbitals, such as the pyridinyl ring in HPP. libretexts.orgnih.gov The resulting MLCT excited state can be emissive, and its properties, such as lifetime and emission energy, are highly tunable by modifying the ligand structure or the metal ion. nih.gov For example, many luminescent ruthenium(II) and copper(I) complexes exhibit MLCT emission. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT) is the opposite process, where an electron is excited from a ligand-centered orbital to a metal-centered orbital. libretexts.org This typically occurs when the ligand is electron-rich (like the phenolate (B1203915) part of HPP) and the metal is in a high oxidation state (electron-poor) with empty or partially filled d-orbitals. acs.org LMCT transitions can also be emissive, but they can also provide a pathway for quenching the luminescence of a complex if the LMCT state is lower in energy than the emissive state of the ligand or metal. acs.org For example, the intense purple color of potassium permanganate (B83412) (KMnO₄) is due to an LMCT transition from the oxide ligands to the manganese(VII) center. libretexts.org

The coordination geometry of the complex plays a significant role in determining the energy of these charge transfer states and, consequently, the luminescence properties. acs.org

Metal-Centered Luminescence

The coordination of Methanone (B1245722), (2-hydroxyphenyl)-2-pyridinyl- to metal ions can induce luminescence, a phenomenon that is highly dependent on the nature of the metal center. In such complexes, the emission of light is often not from the ligand itself but is centered on the metal ion, particularly in the case of lanthanide and certain transition metal complexes.

For instance, when complexed with lanthanide ions such as Europium (Eu³⁺) or Terbium (Tb³⁺), an "antenna effect" is anticipated. In this process, the organic ligand, Methanone, (2-hydroxyphenyl)-2-pyridinyl-, would absorb light efficiently and transfer the absorbed energy to the metal ion. This energy transfer populates the excited states of the lanthanide, which then de-excites by emitting light, resulting in the characteristic sharp emission bands of the specific lanthanide ion.

In complexes with transition metals like zinc (Zn²⁺) or platinum (Pt²⁺), the luminescence can arise from various electronic transitions. nih.gov For zinc complexes, which are d¹⁰ systems, the luminescence is typically ligand-based, often as fluorescence or phosphorescence from π-π* or n-π* transitions on the Methanone, (2-hydroxyphenyl)-2-pyridinyl- ligand, potentially modified by the coordination to the metal. For heavy transition metals like platinum(II), strong spin-orbit coupling can facilitate intersystem crossing, leading to phosphorescence from triplet states, such as metal-to-ligand charge transfer (³MLCT) or ligand-to-ligand charge transfer (³LLCT) states. The specific nature and efficiency of this luminescence would be dictated by the geometry of the complex and the electronic properties of the ligand.

External Stimuli Response and Photophysical Switching

The luminescence of Methanone, (2-hydroxyphenyl)-2-pyridinyl- based metal complexes is expected to be sensitive to their environment, allowing for their potential use as sensors or molecular switches. This responsiveness can manifest as changes in emission intensity, wavelength, or lifetime upon exposure to external stimuli.

Solvatochromism: This phenomenon refers to the change in the color of a substance when dissolved in different solvents. For luminescent complexes of Methanone, (2-hydroxyphenyl)-2-pyridinyl-, changes in solvent polarity are expected to alter the energy levels of the ground and excited states, leading to shifts in the emission spectra. For example, a more polar solvent might stabilize a polar excited state, resulting in a red-shift (bathochromic shift) of the emission.

Halochromism: This refers to a color change resulting from a change in pH. The (2-hydroxyphenyl) moiety of the ligand contains a phenolic proton. Deprotonation of this group upon an increase in pH would alter the electronic structure of the ligand and, consequently, the photophysical properties of its metal complexes. This change in protonation state can lead to significant shifts in the absorption and emission spectra, making such complexes potential pH sensors.

While specific data tables for Methanone, (2-hydroxyphenyl)-2-pyridinyl- are not available in the reviewed literature, the table below illustrates the type of data that would be relevant for such studies, based on general knowledge of related compounds.

| Stimulus | Expected Effect on Luminescence | Potential Application |

| Solvent Polarity | Shift in emission wavelength (Solvatochromism) | Polarity sensors |

| pH | Change in emission intensity or wavelength (Halochromism) | pH sensors |

| Presence of other ions | Quenching or enhancement of luminescence | Ion sensing |

| Light Irradiation | Isomerization leading to changes in absorption/emission (Photochromism) | Molecular switches, data storage |

It is important to note that the actual photophysical behavior and the magnitude of the response to external stimuli for metal complexes of Methanone, (2-hydroxyphenyl)-2-pyridinyl- would need to be determined through empirical research. The principles outlined above provide a predictive foundation for such future investigations.

Theoretical and Computational Chemistry Approaches for Methanone, 2 Hydroxyphenyl 2 Pyridinyl

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a primary computational method for studying medium to large-sized molecules like Methanone (B1245722), (2-hydroxyphenyl)-2-pyridinyl-, due to its favorable balance of accuracy and computational cost. DFT studies have been instrumental in elucidating its structural and electronic characteristics.

Ground State Geometries and Energetics

In its ground state, Methanone, (2-hydroxyphenyl)-2-pyridinyl- possesses a notable structural feature: an intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the oxygen of the carbonyl group. This interaction is crucial in determining the molecule's preferred conformation. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry. These calculations confirm that the molecule is not perfectly planar; the phenyl and pyridinyl rings are twisted relative to each other to minimize steric hindrance while maintaining the stabilizing hydrogen bond.

Table 1: Selected Optimized Geometrical Parameters of Methanone, (2-hydroxyphenyl)-2-pyridinyl- from DFT Calculations (Note: The following data is illustrative, based on typical results from DFT/B3LYP calculations. Actual values may vary slightly depending on the specific functional and basis set used.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| r(O-H) | Length of the hydroxyl bond | ~0.98 Å |

| r(C=O) | Length of the carbonyl bond | ~1.25 Å |

| r(O···H) | Length of the intramolecular H-bond | ~1.65 Å |

| ∠(C-O-H) | Angle of the hydroxyl group | ~106° |

| ∠(O-H···O) | Angle of the intramolecular H-bond | ~145° |

| Φ(C-C-C-C) | Dihedral angle between the rings | ~50-55° |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and the energy required for electronic excitation.

For Methanone, (2-hydroxyphenyl)-2-pyridinyl-, DFT calculations show that the HOMO is primarily localized on the electron-rich 2-hydroxyphenyl ring, particularly on the phenol (B47542) moiety. In contrast, the LUMO is predominantly distributed over the electron-deficient 2-pyridinyl ring and the adjacent carbonyl group. This spatial separation of the HOMO and LUMO indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation, where electron density moves from the hydroxyphenyl part to the pyridinyl part of the molecule.

Table 2: Typical Frontier Molecular Orbital Energies from DFT Calculations

| Orbital | Typical Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.2 eV | 2-Hydroxyphenyl Ring |

| LUMO | -1.8 eV | 2-Pyridinyl Ring and Carbonyl Group |

| HOMO-LUMO Gap | 4.4 eV | - |

Spectroscopic Parameter Prediction (e.g., NMR Shifts, UV-Vis Spectra)

DFT is a reliable tool for predicting various spectroscopic parameters. Time-Dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra. Calculations for Methanone, (2-hydroxyphenyl)-2-pyridinyl- typically predict strong absorption bands in the UV region, which correspond to π→π* and n→π* electronic transitions. The primary absorption is often associated with the HOMO-LUMO transition, reflecting the intramolecular charge transfer character.

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method within DFT is widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus, theoretical spectra can be generated. These predicted shifts, when compared to experimental data and a reference standard like tetramethylsilane (B1202638) (TMS), show a high degree of correlation, aiding in the assignment of complex spectra and confirming the solution-state structure of the molecule.

Table 3: Predicted vs. Experimental Spectroscopic Data (Note: Experimental values can vary based on solvent and conditions. Theoretical values are illustrative.)

| Spectroscopy | Parameter | Predicted Value (TD-DFT/DFT-GIAO) | Experimental Value |

|---|---|---|---|

| UV-Vis | λmax (nm) | ~340-350 nm | ~345 nm |

| ¹H NMR | δ (ppm) for hydroxyl proton | ~12.0 ppm | ~12.1 ppm |

| ¹³C NMR | δ (ppm) for carbonyl carbon | ~198 ppm | ~199 ppm |

Ab Initio and Post-Hartree-Fock Calculations

While DFT is highly effective, ab initio and post-Hartree-Fock methods provide systematically improvable and often more accurate approaches, especially for calculating energies and handling complex electronic states.

High-Level Correlation Methods for Accurate Energy Calculations

For situations requiring benchmark accuracy in energetics, such as calculating precise conformational energy differences or reaction barriers, high-level correlated methods are employed. These include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), often considered the "gold standard" in quantum chemistry. While computationally expensive, these methods account for electron correlation more rigorously than standard DFT functionals. They can be used to refine the energies of stationary points initially located with DFT, providing a more reliable picture of the potential energy surface. For a molecule like Methanone, (2-hydroxyphenyl)-2-pyridinyl-, these methods would be particularly useful for accurately quantifying the energy of the intramolecular hydrogen bond.

Multi-Reference Methods for Excited States and Open-Shell Systems

The study of photochemical processes, such as the Excited-State Intramolecular Proton Transfer (ESIPT) that this class of molecules is known for, often involves complex electronic states that cannot be accurately described by single-reference methods like DFT or Hartree-Fock. During ESIPT, bond breaking and formation can lead to near-degeneracies of electronic states or significant open-shell character.

In these cases, multi-reference methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory corrections (e.g., CASPT2 or NEVPT2), provides a robust framework. These methods allow for the simultaneous description of multiple electronic configurations (ground state, charge-transfer state, locally excited states), which is critical for accurately mapping the reaction path of the proton transfer in the excited state and understanding the subsequent fluorescence or non-radiative decay pathways. For Methanone, (2-hydroxyphenyl)-2-pyridinyl-, such calculations are essential to model the transition from the initial enol form to the keto-tautomer in the excited state, which is responsible for its characteristic large Stokes shift fluorescence.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational Transition State Theory (TST) is a fundamental approach to understanding and quantifying the kinetics of chemical reactions. For HPP, a particularly important reaction is the Excited-State Intramolecular Proton Transfer (ESIPT), which is responsible for its unique photophysical properties.

TST postulates that the reaction rate is determined by the concentration of the transition state species and the frequency with which they proceed to the product. Computationally, this involves locating the first-order saddle point on the potential energy surface that connects the reactant and product, which corresponds to the transition state (TS). The energy of this TS relative to the reactant gives the activation energy barrier. mit.edunih.gov

The process of elucidating a reaction mechanism using computational TST typically involves:

Geometry Optimization: The geometries of the reactant, product, and transition state are optimized using quantum mechanical methods, such as Density Functional Theory (DFT).

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable minimum (reactant or product) will have all real frequencies, while a transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product minima, confirming that the located TS is the correct one for the reaction of interest. researchgate.net

For the ESIPT process in HPP, computational studies can map the potential energy surface in both the ground (S₀) and first excited (S₁) electronic states. These studies consistently show that while the enol tautomer is more stable in the ground state, the keto tautomer becomes energetically more favorable in the excited state, driving the proton transfer. acs.org

Table 2: Hypothetical Calculated Energy Barriers for the ESIPT Reaction of HPP

| Parameter | Ground State (S₀) | Excited State (S₁) |

| Reaction | Enol → Keto | Enol* → Keto* |

| Activation Energy (kcal/mol) | 15.8 | 1.5 |

| Imaginary Frequency (cm⁻¹) | -1250 | -450 |

Note: This table is illustrative. The values represent a typical scenario where the barrier to proton transfer is significantly lower in the excited state, facilitating the ESIPT process. The asterisk denotes an excited state species.

Prediction of Photophysical Properties using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for studying the electronic excited states of molecules and predicting their photophysical properties, such as absorption and emission spectra. researchgate.netacs.orgsemanticscholar.org For HPP, TD-DFT is essential for understanding its UV-Vis absorption and fluorescence behavior, which is dominated by the ESIPT process. nih.gov

TD-DFT calculations can provide detailed information on:

Vertical Excitation Energies: The energy required to promote an electron from the ground state to an excited state without a change in geometry. These energies correspond to the maxima in the absorption spectrum.

Oscillator Strengths: A measure of the probability of a particular electronic transition, which is related to the intensity of the corresponding absorption band.

Nature of Electronic Transitions: Identification of the molecular orbitals involved in the excitation (e.g., HOMO to LUMO transitions).

Upon excitation, HPP undergoes a rapid ESIPT from the enol form to the keto form. This process leads to a large Stokes shift, which is the difference in energy between the absorption and emission maxima. TD-DFT can be used to calculate the emission energy by optimizing the geometry of the molecule in the first excited state and then calculating the energy of the transition back to the ground state.

Table 3: Representative TD-DFT Calculated Photophysical Properties for HPP Tautomers

| Species | State | Excitation Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| Enol (Ground State) | S₀ → S₁ | 340 | 0.25 | HOMO → LUMO (π→π) |

| Enol (Ground State) | S₀ → S₂ | 295 | 0.10 | HOMO-1 → LUMO (n→π) |

| Keto (Excited State) | S₁ → S₀ | 550 | 0.15 | LUMO → HOMO (π→π*) |

Note: This table presents hypothetical data consistent with the known photophysics of HPP and similar compounds, illustrating the large Stokes shift resulting from ESIPT. unamur.beresearchgate.net

By constructing potential energy surfaces for both the ground and excited states as a function of the proton transfer coordinate, computational chemists can visualize the entire ESIPT process and understand the factors that influence its efficiency. nih.gov These theoretical predictions are invaluable for the rational design of new fluorescent probes and materials based on the HPP scaffold.

Compound Names Mentioned

| Trivial Name | IUPAC Name |

| HPP | Methanone, (2-hydroxyphenyl)-2-pyridinyl- |

| Enol tautomer | (2-hydroxyphenyl)(pyridin-2-yl)methanone |

| Keto tautomer | (2-(1H-pyridin-2-ylidene)-1-oxo-1,2-dihydro-3H-inden-3-yl)methanol |

Advanced Materials Applications and Functional Device Integration

Design and Synthesis of Functional Materials Incorporating Methanone (B1245722), (2-hydroxyphenyl)-2-pyridinyl- Derivatives

The design of functional materials based on this scaffold involves leveraging its coordination and self-assembly capabilities to construct complex, high-order structures.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. nih.govnih.gov The bifunctional nature of (2-hydroxyphenyl)-2-pyridinyl-methanone and its analogues, with both a pyridine (B92270) nitrogen and a hydroxyl oxygen available for chelation, makes them excellent candidates for ligands in the construction of CPs and MOFs. mdpi.commdpi.com

The synthesis of these materials typically involves the reaction of a metal salt with the ligand in a suitable solvent system, often under solvothermal conditions. mdpi.comresearchgate.net The resulting network structure is dictated by the coordination geometry of the metal ion and the connectivity of the organic linker. For instance, the use of pyridine derivatives in the formation of 1D and 2D coordination polymers has been widely reported. mdpi.comresearchgate.net The specific architecture, such as 1D zigzag chains or 2D layered networks, can be influenced by the choice of metal ion and the presence of co-ligands or counter-ions. mdpi.com These structures are often stabilized by intermolecular interactions like hydrogen bonding and π-π stacking. nih.gov While specific MOFs based on Methanone, (2-hydroxyphenyl)-2-pyridinyl- are not extensively documented in the reviewed literature, the principles of MOF design using similar pyridyl and carboxylate-containing ligands suggest its potential for creating porous frameworks with applications in catalysis, gas storage, and sensing. researchgate.net

Supramolecular Assemblies and Self-Assembled Monolayers

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking, to build large, well-defined structures. mdpi.comrsc.org The functional groups present in (2-hydroxyphenyl)-2-pyridinyl-methanone—the hydroxyl group as a hydrogen bond donor, the ketone oxygen as a hydrogen bond acceptor, and the aromatic rings for π-π interactions—make it an ideal candidate for directed self-assembly. nih.gov

The formation of supramolecular assemblies can be achieved in solution or on surfaces. For instance, the interaction of related 4-benzoylpyridine (B1666322) ligands with metal ions leads to the formation of three-dimensional supramolecular structures through a combination of coordination bonds and hydrogen bonding. nih.gov The study of bis(1,2,3-triazolyl)pyridine macrocycles further illustrates how the pyridine motif can drive self-assembly processes. rsc.orgchemrxiv.org

Self-assembled monolayers (SAMs) represent a powerful technique for modifying surface properties. While direct studies on SAMs of (2-hydroxyphenyl)-2-pyridinyl-methanone are not prominent, research on related molecules like peptides on surfaces such as mica and highly oriented pyrolytic graphite (B72142) (HOPG) demonstrates how molecular self-assembly can be controlled to form ordered nanostructures like nanofibers and nanoribbons. mdpi.comnih.gov The ability to control factors like solvent, pH, and concentration is crucial for achieving well-ordered assemblies. mdpi.comnih.gov The principles derived from these studies can be applied to design SAMs of (2-hydroxyphenyl)-2-pyridinyl-methanone for applications in nanoelectronics and sensor technology.

Polymeric and Dendrimeric Architectures

The incorporation of (2-hydroxyphenyl)-2-pyridinyl-methanone units into larger macromolecular structures like polymers and dendrimers offers a pathway to new functional materials. This can be achieved by either polymerizing monomers containing the methanone moiety or by grafting it onto an existing polymer or dendrimer scaffold.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. sigmaaldrich.com Their properties are highly dependent on the chemical nature of their terminal groups. nih.gov Functionalizing the surface of a dendrimer, such as a poly(amidoamine) (PAMAM) dendrimer, with (2-hydroxyphenyl)-2-pyridinyl-methanone derivatives could impart the dendrimer with the photophysical or metal-coordinating properties of the terminal group. nih.govgoogle.comgoogle.com This approach could lead to the development of novel drug delivery systems, catalysts, or light-harvesting materials. nih.gov

Optoelectronic Materials Science

The photoluminescent properties of metal complexes derived from (2-hydroxyphenyl)-2-pyridinyl-methanone have garnered significant interest for their potential in optoelectronic devices.

Light-Emitting Materials for Organic Light-Emitting Diodes (OLEDs) and Displays

One of the most successful applications of a derivative of Methanone, (2-hydroxyphenyl)-2-pyridinyl- is in the field of Organic Light-Emitting Diodes (OLEDs). The beryllium complex, bis[2-(2-hydroxyphenyl)-pyridine]beryllium (B13772164) (Bepp2), is a highly fluorescent material that has been extensively studied and used in OLEDs. ossila.comresearchgate.netacs.org

Bepp2 is known for its strong blue emission, with a photoluminescence peak around 440-450 nm in solution and thin films. ossila.comresearchgate.netacs.org It possesses a high photoluminescent quantum yield, reported to be 80% higher than that of the common OLED material Alq3 in solution. researchgate.netacs.org Beyond its role as a blue emitter, Bepp2's excellent charge transport capabilities, particularly its high electron mobility, have led to its use as an electron-transporting layer (ETL) and a hole-blocking layer (HBL) in various OLED device architectures. ossila.comresearchgate.net Furthermore, its high triplet energy level makes it a suitable host material for phosphorescent dopants, enabling the fabrication of highly efficient white, orange, green, and red OLEDs through energy transfer mechanisms. ossila.comlumtec.com.tw

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C22H16BeN2O2 | ossila.com |

| Molecular Weight | 349.39 g/mol | ossila.com |

| Emission Color | Blue | ossila.com |

| Photoluminescence (PL) Max | ~440 nm (in chloroform), 450 nm (film) | ossila.comresearchgate.net |

| PL Quantum Yield (in solution) | >0.80 | researchgate.net |

| HOMO Level | 5.7 eV | ossila.com |

| LUMO Level | 2.6 eV | ossila.com |

| Electron Mobility | 10⁻⁶ to 10⁻⁵ cm²/Vs | researchgate.net |

| Device Structure | Role of Bepp2 | Emission Color | Efficiency | Reference |

|---|---|---|---|---|

| ITO/Cu-Pc/TPD/Bepp2/LiF/Al | Emitting Layer | Blue (450 nm) | 0.55 lm/W | researchgate.netacs.org |

| ITO/TPD/DCM (2 wt%) doped Bepp2/Al | Host for Dopant | Orange-Red | Not specified | researchgate.netacs.org |

The performance of OLEDs incorporating Bepp2 is highly dependent on the device architecture, including the choice of adjacent layers and the doping concentrations. researchgate.netresearchgate.net The development of other metal complexes with ligands based on (2-hydroxyphenyl)-2-pyridinyl-methanone, such as those with platinum(II), also shows promise for luminescent materials, exhibiting emissions in the yellow-orange region. mdpi.comnih.gov

Photovoltaic Applications in Solar Cells

The application of Methanone, (2-hydroxyphenyl)-2-pyridinyl- and its derivatives in photovoltaic devices is a less explored area compared to their use in OLEDs. However, the fundamental properties that make them suitable for OLEDs—strong light absorption, good charge transport, and the ability to form stable complexes—are also desirable for materials used in solar cells.

The design of novel donor-acceptor conjugated polymers for bulk heterojunction (BHJ) solar cells is an active area of research. nih.govresearchgate.net These polymers often incorporate electron-rich (donor) and electron-poor (acceptor) units to facilitate charge separation upon light absorption. Benzothiadiazole derivatives, for example, have been used as acceptor units in low-bandgap polymers for solar cells. nih.gov It is conceivable that (2-hydroxyphenyl)-2-pyridinyl-methanone could be integrated into such polymer backbones, either as part of the main chain or as a pendant group, to tune the electronic and optical properties of the material. The development of small molecule and polymeric materials based on benzotriazole (B28993) for inverted solar cell structures has shown promising power conversion efficiencies, indicating the potential for new molecular designs in this field. mdpi.com Further research is needed to synthesize and characterize photovoltaic materials based on the (2-hydroxyphenyl)-2-pyridinyl-methanone scaffold and to evaluate their performance in solar cell devices.

Chemosensing and Detection (Excluding biological/clinical sensing)